molecular formula C13H14FN3O B1386882 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide CAS No. 915087-26-2

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

Cat. No.: B1386882
CAS No.: 915087-26-2
M. Wt: 247.27 g/mol
InChI Key: AAIGLIMPDRXLFW-UHFFFAOYSA-N
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Description

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyanocyclobutyl group, a fluorine atom, and a methylbenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the reaction of a suitable cyclobutyl precursor with cyanide sources under controlled conditions to introduce the cyanocyclobutyl group.

    Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with the benzamide moiety: The final step involves coupling the cyanocyclobutyl-fluorine intermediate with a benzamide derivative under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or cyanocyclobutyl positions, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide can be compared with similar compounds such as:

    Methyl 4-(1-cyanocyclobutyl)benzoate: This compound shares the cyanocyclobutyl group but differs in the presence of a benzoate moiety instead of the benzamide group.

    4-[(1-Cyanocyclobutyl)amino]benzoic acid: Similar in structure, this compound features a benzoic acid group instead of the benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIGLIMPDRXLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657627
Record name 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-26-2
Record name 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915087-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium cyanide (5.8 g, 119 mmol) was added to a mixture of 4-amino-2-fluoro-N-methylbenzamide (5 g, 29.8 mmol) and cyclobutanone (4.4 mL, 59.5 mmol) in AcOH (90%, 25 mL) and EtOH (25 mL) hooked up to a NaOH scrubber and the resulting mixture was heated to 80° C. overnight. The mixture was cooled to room temperature and poured in water. The yellow precipitate was filtered, washed with water, and dried to afford 6.5 g of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.81 (t, 1H), 7.56 (t, 1H), 7.37 (s, 1H), 6.46 (dd, 1H), 6.30 (dd, 1H), 2.80-2.71 (m, 5H), 2.41-2.31 (m, 2H), 2.13-2.00 (m, 2H)
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5.8 g
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5 g
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4.4 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium cyanide (1.47 g, 30 mmol) was added to a mixture of N-methyl 4-amino-2-fluorobenzamide (1.68 g, 10 mmol) and cyclobutanone (1.4 g, 20 mmol) in 90% acetic acid (20 ml). The reaction mixture was stirred at 80° C. for 24 hours. The mixture was washed with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated to dryness under vacuum. The solid was washed with a 50:50 mixture of ethyl ether and hexane (10 ml) to remove cyclobutanone cyanohydrin to afford after filtration B2 (2.19 g, 8.87 mmol, 89%). 1H NMR (CDCl3, 400 MHz) δ 1.87-1.95 (m, 1H), 2.16-2.27 (m, 1H), 2.35-2.41 (m, 2H), 2.76-2.83 (m, 2H), 2.97 (d, J=4.4 Hz, 3H), 4.68 (bs, 1H), 6.29 (dd, J=14.3, 1.8 Hz, 1H), 6.48 (dd, J=8.3, 1.8 Hz, 1H), 6.75 (q, J=4.4 Hz, 1H), 7.90 (dd, J=8.3, 8.3 Hz, 1H); 13C NMR (CDCl3, 100 MHz) δ 15.7, 26.7, 33.9, 49.4, 100.2 (d, J=29.5 Hz), 110.6, 111.0 (d, J=11.8 Hz), 133.1 (d, J=4.2 Hz), 148.4 (d, J=12.0 Hz), 162.0 (d, J=244.1 Hz), 164.4 (d, J=3.6 Hz).
Quantity
1.47 g
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reactant
Reaction Step One
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1.68 g
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1.4 g
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20 mL
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B2
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2.19 g
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Synthesis routes and methods IV

Procedure details

A solution of 2,4-difluoro-benzoylchloride D in a solution of methylamine and tetrahydrofuran (THF) is allowed to react to produce 2,4-difluoro-N-methylbenzamide M (quantitative yield). The 2,4-difluoro-N-methylbenzamide M is mixed with in a solution of acetonitrile and 4-methoxy-benzenemethanamine and heated in a microwave for 20 minutes at 190° C. to produce 2-fluoro-4-(4-methoxybenzylamino)-N-methylbenzamide S (yield of 40%). The 2-fluoro-4-(4-methoxybenzylamino)-N-methylbenzamide S is reacted in a solution of dichloromethane and trifluoroacetic acid to produce 2-fluoro-4-amino-N-methylbenzamide T (yield greater than 95%). The 2-fluoro-4-amino-N-methylbenzamide T is reacted with a solution of sodium cyanide and cyclobutanone to produce 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide B.
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Synthesis routes and methods V

Procedure details

TMS-CN (29.7 g, 300 mmol) was added to a mixture of N-methyl-2-fluoro-4-aminobenzamide 4a (16.8 g, 100 mmol) and cyclobutanone (14 g, 200 mmol) in 90% acetic acid (200 mL). The reaction mixture was stirred at 80° C. for 24 h. The mixture was cooled and diluted with water (200 mL). The suspension was extracted with ethyl acetate (3×200 mL). Combined organic layers were washed with brine (4×100 mL), dried (MgSO4) and concentrated in vacuo to dryness. The residue was triturated with a mixed solvent of hexanes and ethylether (20 mL-20 mL) to remove cyclobutanone cyanohydrin. The solid was collected by filtration, affording the title compound 6a (20 g, 84% yield). MS (ES-API Negative): 246 (M−H)−. 1H NMR (CDCl3, 500 MHz): δ 7.92 (1H, dd, J=8.4, 8.4 Hz), 6.76 (1H, q, J=4.3 Hz), 6.48 (1H, dd, J=8.3, 1.9 Hz), 6.29 (1H, dd, J=14.3, 1.9 Hz), 4.72 (1H, br s), 2.97 (3H, d, J=4.4 Hz), 2.85-2.75 (2H, m), 2.4-2.35 (2H, m), 2.3-2.15 (1H, m), 1.95-1.85 (1H, m).
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29.7 g
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16.8 g
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14 g
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200 mL
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200 mL
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Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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